Inophyllum E
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Overview
Description
Inophyllum E is a naturally occurring compound found in the seeds of the Calophyllum inophyllum tree, commonly known as the Indian laurel or Alexandrian laurel. This compound belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-HIV, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inophyllum E can be synthesized through various chemical reactions involving the precursor molecules derived from the Calophyllum inophyllum seeds. The synthesis typically involves the extraction of bioactive compounds using solvents such as ethanol or methanol, followed by purification processes like chromatography .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Calophyllum inophyllum seeds. Conventional methods such as maceration, Soxhlet extraction, and percolation are commonly used. Advanced techniques like supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE) have also been explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Inophyllum E undergoes various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Using agents such as sodium borohydride.
Substitution: Typically involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, enhancing its biological activity .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its anti-HIV, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the formulation of pharmaceuticals and cosmetic products due to its bioactive properties
Mechanism of Action
The mechanism of action of Inophyllum E involves its interaction with specific molecular targets and pathways:
Anti-HIV Activity: Inhibits the replication of the HIV virus by targeting viral enzymes.
Anti-inflammatory Effects: Modulates the production of inflammatory cytokines and mediators.
Antioxidant Properties: Scavenges free radicals and reduces oxidative stress
Comparison with Similar Compounds
Inophyllum E is unique among coumarins due to its specific bioactive properties. Similar compounds include:
Calanolide A and B: Also derived from Calophyllum inophyllum, known for their anti-HIV activity.
Xanthones: Another class of compounds found in Calophyllum inophyllum with diverse biological activities.
Flavonoids: Commonly found in plants, known for their antioxidant and anti-inflammatory properties
Properties
Molecular Formula |
C25H22O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione |
InChI |
InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3 |
InChI Key |
YRHQANFINIANSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Origin of Product |
United States |
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